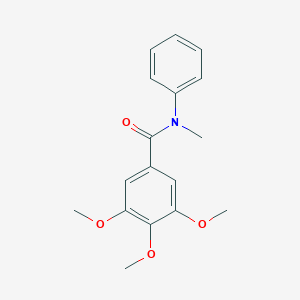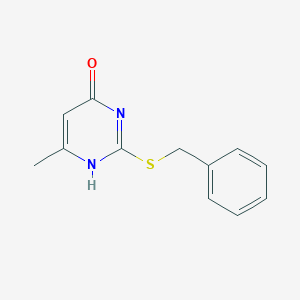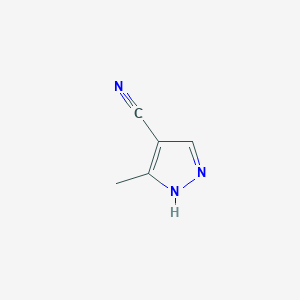![molecular formula C26H16N2O4 B182864 4-[[4-[(5-Oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one CAS No. 25744-09-6](/img/structure/B182864.png)
4-[[4-[(5-Oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[4-[(5-Oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one is a chemical compound that belongs to the class of oxazole derivatives. It has been extensively researched for its potential applications in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of 4-[[4-[(5-Oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one is not fully understood. However, it has been proposed that the compound exerts its biological effects by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer progression.
Effets Biochimiques Et Physiologiques
Studies have shown that 4-[[4-[(5-Oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one exhibits significant biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines and reactive oxygen species, which are involved in the pathogenesis of several diseases. The compound has also been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-[[4-[(5-Oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one in lab experiments is its high potency and selectivity towards certain biological targets. However, the compound is also associated with certain limitations such as its poor solubility in water and low bioavailability.
Orientations Futures
There are several future directions for the research on 4-[[4-[(5-Oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one. One of the potential areas of research is to investigate the compound's potential use as a photosensitizer in photodynamic therapy. Another direction could be to explore the compound's potential as a drug candidate for the treatment of inflammatory and autoimmune diseases. Further studies could also be conducted to optimize the synthesis method and improve the compound's bioavailability.
Conclusion:
In conclusion, 4-[[4-[(5-Oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one is a promising compound that has potential applications in the field of medicinal chemistry. Its high potency and selectivity towards certain biological targets make it an attractive candidate for further research. However, more studies are needed to fully understand the mechanism of action and optimize the compound's bioavailability for its potential use as a drug candidate.
Méthodes De Synthèse
The synthesis of 4-[[4-[(5-Oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one involves the condensation of 2-acetylphenylamine and 4-formylbenzoic acid in the presence of a catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or acetic acid. The resulting product is then purified by recrystallization to obtain a pure compound.
Applications De Recherche Scientifique
Several studies have investigated the potential applications of 4-[[4-[(5-Oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one in the field of medicinal chemistry. It has been found to exhibit significant anti-inflammatory, antioxidant, and anticancer activities. The compound has also been studied for its potential use as a photosensitizer in photodynamic therapy.
Propriétés
Numéro CAS |
25744-09-6 |
|---|---|
Nom du produit |
4-[[4-[(5-Oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one |
Formule moléculaire |
C26H16N2O4 |
Poids moléculaire |
420.4 g/mol |
Nom IUPAC |
4-[[4-[(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C26H16N2O4/c29-25-21(27-23(31-25)19-7-3-1-4-8-19)15-17-11-13-18(14-12-17)16-22-26(30)32-24(28-22)20-9-5-2-6-10-20/h1-16H |
Clé InChI |
XYSKEVMXUOWHBI-YHARCJFQSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C2=N/C(=C/C3=CC=C(C=C3)/C=C\4/N=C(OC4=O)C5=CC=CC=C5)/C(=O)O2 |
SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)C=C4C(=O)OC(=N4)C5=CC=CC=C5)C(=O)O2 |
SMILES canonique |
C1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)C=C4C(=O)OC(=N4)C5=CC=CC=C5)C(=O)O2 |
Autres numéros CAS |
25744-09-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



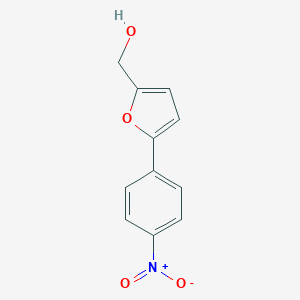
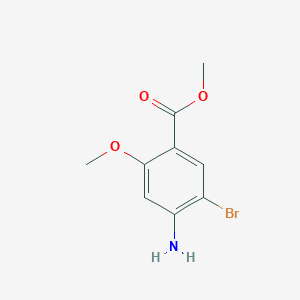
![[5-(4-Bromophenyl)-2-furyl]methanol](/img/structure/B182785.png)
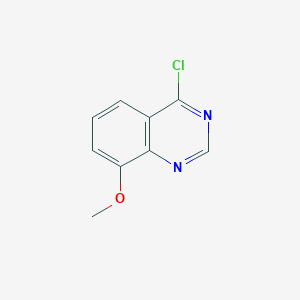
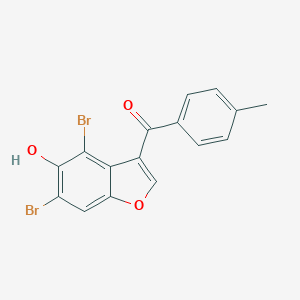
![Propanedinitrile, [1-(cyanomethyl)-2-pyrrolidinylidene]-](/img/structure/B182792.png)
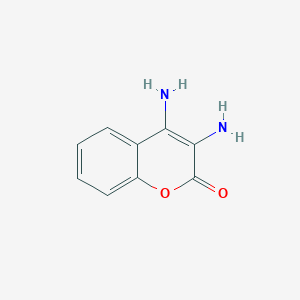
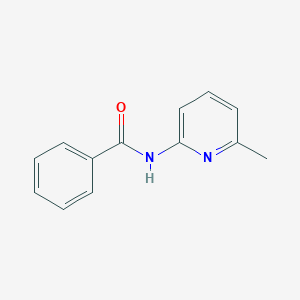
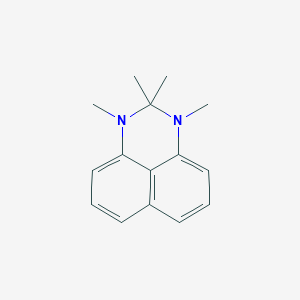
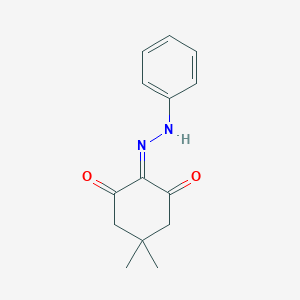
![1-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-2,4,6-triphenylpyridinium](/img/structure/B182800.png)
